3-Ethoxycyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxycyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQDATNTJZMTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 3 Ethoxycyclobutan 1 Ol
Established Synthetic Routes to 3-Ethoxycyclobutan-1-ol
While a single, universally established multi-step synthesis for this compound is not extensively documented in readily available literature, its synthesis can be logically approached through the combination of well-established reactions for cyclobutane (B1203170) ring formation and functional group interconversions. A key strategy involves the initial synthesis of a 3-ethoxycyclobutanone precursor, followed by the reduction of the ketone to the desired alcohol.
Multi-step Reaction Pathways for Cyclobutane Ring Formation
The construction of the cyclobutane core is a critical step. One of the most common and versatile methods for forming four-membered rings is the [2+2] cycloaddition reaction. In the context of synthesizing a precursor for this compound, a potential pathway involves the cycloaddition of ethyl vinyl ether with a suitable ketene (B1206846) or ketene equivalent. This reaction would directly install the ethoxy group at the 3-position of the resulting cyclobutanone (B123998) ring.
Another approach to the cyclobutane framework involves the ring expansion of cyclopropane (B1198618) derivatives. For instance, the rearrangement of specific cyclopropylcarbinyl systems can lead to the formation of cyclobutanones.
Introduction of the Ethoxy Moiety
The ethoxy group can be introduced at various stages of the synthesis. As mentioned, a [2+2] cycloaddition between ethyl vinyl ether and a ketene acetal (B89532) would directly incorporate the ethoxy group onto the cyclobutane ring.
Alternatively, the ethoxy group could be introduced via nucleophilic substitution on a pre-existing cyclobutane ring. For example, a precursor such as 3-hydroxycyclobutanone (B178150) could be etherified using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. This approach offers flexibility in the choice of the alkoxy group.
A plausible synthetic route to a key precursor, 3-ethoxycyclobutanone, could start from 1,3-cyclobutanedione. Mono-enolization of the dione (B5365651) followed by O-ethylation would yield 3-ethoxycyclobutenone. Subsequent selective reduction of the double bond would then provide the target 3-ethoxycyclobutanone.
Installation of the Hydroxyl Group
The final step in the most logical synthetic sequence is the installation of the hydroxyl group at the 1-position. This is typically achieved through the reduction of the corresponding cyclobutanone, in this case, 3-ethoxycyclobutanone.
The stereochemical outcome of this reduction is a crucial consideration, as it determines the relative orientation of the ethoxy and hydroxyl groups (cis or trans). The choice of reducing agent can significantly influence the diastereoselectivity of the reaction. Studies on the reduction of 3-substituted cyclobutanones have shown that hydride reagents often lead to the preferential formation of the cis-alcohol. This stereoselectivity is influenced by factors such as torsional strain and electrostatic interactions.
Table 1: Common Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Selectivity for 3-Substituted Cyclobutanones |
| Sodium borohydride (B1222165) (NaBH4) | Generally favors the cis-isomer. |
| Lithium aluminum hydride (LiAlH4) | Often provides high cis-selectivity. |
| L-Selectride® | A bulkier reagent that can enhance stereoselectivity. |
Precursor Compounds and Their Derivatization for this compound Synthesis
The synthesis of this compound relies on the availability of suitable precursor compounds. The derivatization of these precursors is key to assembling the final molecule.
1,3-Cyclobutanedione: This commercially available dione can serve as a versatile starting material. As outlined previously, selective enolization and subsequent etherification can introduce the ethoxy group.
3-Hydroxycyclobutanone: This precursor allows for the introduction of the ethoxy group via Williamson ether synthesis. The hydroxyl group can be activated, for example, by conversion to a tosylate, to facilitate nucleophilic substitution by ethoxide.
Ethyl Vinyl Ether: A key component in potential [2+2] cycloaddition reactions to form the cyclobutane ring with the ethoxy group already in place.
Ketene or Ketene Equivalents: These are the other partners in the [2+2] cycloaddition with ethyl vinyl ether. The choice of ketene will determine the substitution pattern on the resulting cyclobutanone.
Catalytic Approaches in this compound Synthesis
Catalysis can play a significant role in improving the efficiency and selectivity of the synthetic steps.
[2+2] Cycloadditions: Lewis acids or transition metal catalysts can be employed to promote [2+2] cycloaddition reactions, potentially under milder conditions and with improved control over regioselectivity and stereoselectivity.
Hydrogenation: The reduction of a 3-ethoxycyclobutenone precursor to 3-ethoxycyclobutanone can be achieved through catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) are commonly used for the selective reduction of carbon-carbon double bonds.
Asymmetric Reduction: For the synthesis of enantiomerically enriched this compound, catalytic asymmetric reduction of 3-ethoxycyclobutanone is a powerful strategy. Chiral catalysts, often based on ruthenium or rhodium complexes with chiral ligands, can facilitate the enantioselective addition of a hydride to the ketone, leading to a preponderance of one enantiomer of the alcohol.
Atom Economy and Green Chemistry Principles in Synthetic Design for this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. A key metric in this regard is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.com
Analysis of Potential Routes:
[2+2] Cycloaddition: A [2+2] cycloaddition reaction, in principle, can have a high atom economy as all the atoms of the two reacting partners are incorporated into the cycloadduct.
Reduction of Ketone: The reduction of 3-ethoxycyclobutanone with a hydride reagent like sodium borohydride has a good atom economy, with the main byproduct being a borate (B1201080) salt. Catalytic hydrogenation using H2 gas is even more atom-economical, with no byproducts other than trace amounts of catalyst residue.
Etherification: Williamson ether synthesis to introduce the ethoxy group has a lower atom economy, as it generates a salt byproduct (e.g., sodium bromide if ethyl bromide is used).
Table 2: Comparison of Atom Economy for Different Reaction Types
| Reaction Type | General Equation | Atom Economy |
| [2+2] Cycloaddition | A + B → C | High |
| Ketone Reduction (Hydride) | R2C=O + [H]⁻ → R2CH-OH | Moderate |
| Catalytic Hydrogenation | R2C=O + H2 --(catalyst)--> R2CH-OH | High |
| Williamson Ether Synthesis | R-OH + R'-X + Base → R-O-R' + Salt + H2O | Lower |
Other green chemistry considerations for the synthesis of this compound include:
Choice of Solvents: Utilizing greener solvents with lower toxicity and environmental impact.
Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste.
Energy Efficiency: Designing reaction sequences that can be performed at or near ambient temperature and pressure.
By carefully selecting synthetic routes and reaction conditions, the synthesis of this compound can be designed to be both efficient and environmentally responsible.
Reaction Mechanisms Involving 3 Ethoxycyclobutan 1 Ol
Oxidative Transformations of 3-Ethoxycyclobutan-1-ol
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 3-ethoxycyclobutanone, is a key transformation. The choice of oxidant and reaction conditions is critical to ensure high yield and prevent side reactions.
The oxidation of a secondary alcohol to a ketone typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. The mechanism varies depending on the reagent used.
For chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), the reaction begins with the formation of a chromate (B82759) ester from the alcohol and the Cr(VI) species. This is followed by a rate-determining step where a base (such as pyridine) removes the proton from the alcohol-bearing carbon. The electrons from the C-H bond then move to form a carbon-oxygen double bond, and the chromium species is reduced as it departs with a pair of electrons.
Another common method is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640). The alcohol attacks the activated DMSO, forming an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, then removes the proton on the carbon bearing the hydroxyl group, leading to an E2-like elimination that yields the ketone, dimethyl sulfide, and triethylammonium (B8662869) salt.
Controlled oxidation of this compound to 3-ethoxycyclobutanone requires mild conditions to avoid cleavage of the ether linkage or the strained cyclobutane (B1203170) ring. The selection of the oxidizing agent is paramount for achieving the desired transformation efficiently.
Several reagents are suitable for this purpose. PCC is a classic choice for oxidizing secondary alcohols to ketones without affecting other sensitive functional groups. Similarly, Dess-Martin periodinane (DMP) is a mild and highly effective reagent that operates under neutral conditions at room temperature, making it ideal for substrates with sensitive functionalities. The Swern oxidation and its variations are also widely used due to their high yields and mild conditions.
The general pathway for these oxidations is the conversion of the hydroxyl group into a good leaving group, followed by a base-promoted elimination of a proton from the adjacent carbon to form the carbonyl group.
Table 1: Common Reagents for the Oxidation of this compound
| Reagent | Typical Conditions | Byproducts | Notes |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Chromium tars, pyridinium hydrochloride | Mildly acidic; requires careful workup. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | o-Iodoxybenzoic acid | Neutral conditions; fast reaction times. |
Nucleophilic Substitution Reactions of this compound and its Analogues
Nucleophilic substitution at the carbon bearing the hydroxyl group is another important class of reactions for this compound. However, the hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or a halide. libretexts.org
The mechanisms of nucleophilic substitution, Sₙ1 and Sₙ2, are heavily influenced by the cyclobutane ring. wikipedia.org
The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. For a cyclobutane substrate, this pathway is sterically hindered. The puckered nature of the cyclobutane ring can create significant steric strain in the trigonal bipyramidal transition state. masterorganicchemistry.comlibretexts.org However, Sₙ2 reactions are still possible, especially with good nucleophiles and a good leaving group.
The Sₙ1 mechanism proceeds through a carbocation intermediate. The formation of a carbocation on a cyclobutane ring is energetically unfavorable due to increased angle strain and torsional strain in the planar carbocation. masterorganicchemistry.com Secondary carbocations are also inherently less stable than tertiary ones. youtube.com Therefore, Sₙ1 reactions are generally slow for cyclobutyl systems unless the carbocation can be stabilized by other factors or can rearrange to a more stable species.
For this compound, nucleophilic substitution will exclusively occur at the C1 position (the carbon with the hydroxyl group), as the C-O bond of the ether is much less reactive.
The stereochemical outcome depends on the mechanism. An Sₙ2 reaction will proceed with inversion of configuration. If the starting alcohol is, for example, the cis-isomer, the product will be the trans-isomer. An Sₙ1 reaction would lead to a mixture of stereoisomers (racemization) due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile. Given the instability of the cyclobutyl carbocation, the Sₙ2 pathway is generally more likely, provided a strong nucleophile is used.
Elimination Reactions of this compound
Elimination reactions of this compound, typically dehydration, result in the formation of an alkene. As with substitution, the hydroxyl group must first be converted into a good leaving group. masterorganicchemistry.com This is often achieved by protonation under strong acidic conditions with heating. masterorganicchemistry.com
The elimination can proceed through either an E1 or E2 mechanism.
The E1 mechanism , like the Sₙ1 mechanism, involves the formation of a carbocation intermediate. khanacademy.org A weak base then removes a proton from an adjacent carbon to form the double bond. This pathway is generally favored for secondary and tertiary alcohols in the presence of a strong, non-nucleophilic acid at high temperatures. masterorganicchemistry.com For this compound, two possible products could be formed: 1-ethoxycyclobutene and 3-ethoxycyclobutene. According to Zaitsev's rule, the more substituted alkene (1-ethoxycyclobutene) would be the major product.
The E2 mechanism is a concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. msu.edu This mechanism requires an anti-periplanar arrangement of the proton and the leaving group, which can be difficult to achieve in a rigid cyclobutane ring. msu.edu The choice of a strong, bulky base often favors elimination over substitution. masterorganicchemistry.com The E2 reaction of a tosylated this compound with a strong base like potassium tert-butoxide would also lead to a mixture of 1-ethoxycyclobutene and 3-ethoxycyclobutene. The product distribution would depend on the acidity of the available protons and steric factors.
Table 2: Potential Reaction Products from this compound
| Reaction Type | Reagents | Mechanism | Major Product(s) |
|---|---|---|---|
| Oxidation | PCC or DMP | N/A | 3-Ethoxycyclobutanone |
| Substitution (Sₙ2) | 1. TsCl, pyridine; 2. NaBr | Sₙ2 | 3-Ethoxycyclobutyl bromide (with inversion) |
| Elimination (E1) | H₂SO₄, Heat | E1 | 1-Ethoxycyclobutene and 3-Ethoxycyclobutene |
Cycloaddition and Ring-Opening Reactions Pertinent to this compound Scaffolds
The strained four-membered ring of cyclobutane derivatives makes them valuable precursors in various cycloaddition and ring-opening reactions. nih.gov While specific studies on this compound are not prevalent, the reactivity of the cyclobutane scaffold provides insight into its potential transformations.
Cycloaddition Reactions:
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. amazonaws.com Cyclobutane derivatives can be synthesized via [2+2] cycloadditions. organic-chemistry.org Conversely, the cyclobutane ring itself can participate in further cycloaddition reactions, often following a ring-opening event.
For instance, donor-acceptor (D-A) cyclobutanes can undergo formal [4+4] cycloaddition reactions with certain substrates after activation. researchgate.net The ethoxy group in this compound could potentially act as a donor, influencing the reactivity of the cyclobutane ring in such transformations.
Ring-Opening Reactions:
The inherent ring strain of the cyclobutane moiety facilitates ring-opening reactions, which can be initiated by various reagents. nih.gov For example, donor-acceptor cyclobutanes can undergo ring-opening in the presence of nucleophiles or Lewis acids. researchgate.net The hydroxyl and ethoxy groups in this compound could direct or participate in such ring-opening processes, leading to the formation of functionalized acyclic compounds.
Esterification and Etherification Reactions of this compound
The hydroxyl group of this compound allows it to undergo typical alcohol reactions such as esterification and etherification.
Esterification:
Esterification is the reaction of an alcohol with a carboxylic acid, acid chloride, or acid anhydride to form an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (commonly sulfuric acid), is a common method. youtube.comyoutube.com
The reaction of this compound with a carboxylic acid (R-COOH) would yield the corresponding 3-ethoxycyclobutyl ester. The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration.
Etherification:
Etherification involves the formation of an ether from an alcohol. One common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide.
For this compound, treatment with a strong base (e.g., NaH) would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide (R'-X) would yield a 1,3-diethoxycyclobutane derivative.
Table 2: Summary of Key Reactions of this compound
| Reaction Type | Reactant(s) | Product(s) | Key Conditions |
|---|---|---|---|
| Dehydration (E1) | Strong acid (e.g., H₂SO₄) | 1-Ethoxycyclobutene, 3-Ethoxycyclobutene | High temperature |
| Dehydration (E2) | Strong base or POCl₃/pyridine | 1-Ethoxycyclobutene, 3-Ethoxycyclobutene | - |
| Esterification | Carboxylic acid (R-COOH) | 3-Ethoxycyclobutyl ester | Acid catalyst (e.g., H₂SO₄) |
| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (R'-X) | 1,3-Diethoxycyclobutane derivative | - |
Stereochemical Investigations of 3 Ethoxycyclobutan 1 Ol
Isomerism in 3-Ethoxycyclobutan-1-ol
Isomerism in this compound arises from the spatial arrangement of the ethoxy and hydroxyl functional groups attached to the cyclobutane (B1203170) ring. These arrangements give rise to multiple stereoisomers, which are molecules with the same molecular formula and connectivity but different three-dimensional orientations of their atoms. utdallas.edulumenlearning.com
cis- and trans-Diastereomers of this compound
The substitution pattern on the cyclobutane ring of this compound allows for the existence of diastereomers, specifically cis- and trans-isomers. youtube.com Diastereomers are stereoisomers that are not mirror images of each other. utdallas.edu
cis-3-Ethoxycyclobutan-1-ol: In this isomer, the hydroxyl (-OH) group and the ethoxy (-OCH2CH3) group are situated on the same side of the cyclobutane ring.
trans-3-Ethoxycyclobutan-1-ol: In this isomer, the hydroxyl group and the ethoxy group are located on opposite sides of the cyclobutane ring.
The cis and trans isomers have distinct physical and chemical properties due to the different spatial relationships between their functional groups. youtube.com This difference in structure and properties is characteristic of diastereomeric pairs. nih.gov
Enantiomeric Forms and Chiral Centers in this compound
The concept of chirality, or "handedness," is central to the stereochemistry of this compound. lumenlearning.comwikipedia.org A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org The presence of one or more chiral centers is a common cause of chirality in molecules. wikipedia.org A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituents. utdallas.edu
In this compound, both the carbon atom bearing the hydroxyl group (C1) and the carbon atom bearing the ethoxy group (C3) are chiral centers.
C1 is bonded to:
A hydroxyl group (-OH)
A hydrogen atom (-H)
A ring carbon atom (C2) which is part of a -CH2-CH(OEt)- path
A ring carbon atom (C4) which is part of a -CH2-CH2- path
C3 is bonded to:
An ethoxy group (-OCH2CH3)
A hydrogen atom (-H)
A ring carbon atom (C2) which is part of a -CH2-CH(OH)- path
A ring carbon atom (C4) which is part of a -CH2-CH2- path
Because both the cis and trans isomers possess these two chiral centers and lack an internal plane of symmetry, they are both chiral. Consequently, each diastereomer (cis and trans) exists as a pair of enantiomers—non-superimposable mirror images. libretexts.org This results in a total of four possible stereoisomers for this compound.
| Stereoisomer Relationship | Description |
| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. |
| Diastereomers | Stereoisomers that are not mirror images of each other. |
The four stereoisomers are:
(1R, 3R)-3-Ethoxycyclobutan-1-ol
(1S, 3S)-3-Ethoxycyclobutan-1-ol
(1R, 3S)-3-Ethoxycyclobutan-1-ol
(1S, 3R)-3-Ethoxycyclobutan-1-ol
The (1R, 3R) and (1S, 3S) forms are enantiomers of each other and represent the trans configuration. The (1R, 3S) and (1S, 3R) forms are enantiomers of each other and represent the cis configuration. Any cis isomer is a diastereomer of any trans isomer.
Chirality and Stereogenicity in Cyclobutanol (B46151) Systems
The presence of chirality in cyclobutanol systems like this compound is determined by the substitution pattern on the ring, which creates stereogenic centers. wikipedia.org A stereogenic center is an atom where the interchange of any two attached groups results in a new stereoisomer. wikipedia.org
In this compound, carbons C1 and C3 are stereogenic. The chirality of the entire molecule is a consequence of these stereocenters. utdallas.edu The rigid nature of the cyclobutane ring restricts free rotation, fixing the substituents in specific spatial arrangements and giving rise to stable, isolable stereoisomers. Even in seemingly simple cyclic systems, the presence of two or more stereocenters can lead to a complex set of stereoisomeric relationships, as demonstrated by the existence of both enantiomeric and diastereomeric forms. msu.edu
Methods for Stereochemical Control in this compound Synthesis
Synthesizing a single, desired stereoisomer of this compound requires methods that can control the three-dimensional arrangement of atoms during a chemical reaction. This field is known as asymmetric synthesis. uwindsor.ca
Asymmetric Synthesis Approaches
Asymmetric synthesis is defined as a reaction in which an achiral starting material is converted into a chiral product in such a way that unequal amounts of the possible stereoisomers are formed. uwindsor.ca The goal is to produce a high excess of one specific enantiomer or diastereomer. This is crucial in many applications where different stereoisomers may have different biological activities or properties. General strategies to achieve this include the use of a chiral pool (starting from a naturally chiral molecule), chiral reagents, or, more commonly, catalytic methods. york.ac.uk
Chiral Catalysis and Auxiliaries
To exert control over the stereochemical outcome of a reaction, chemists often employ either chiral catalysts or chiral auxiliaries. nih.govtcichemicals.com
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate molecule. wikipedia.org Its chiral nature physically blocks one reaction pathway while favoring another, leading to a diastereoselective transformation. researchgate.net After the key stereochemistry-defining reaction is complete, the auxiliary is removed, yielding the desired enantiomerically enriched product. wikipedia.org The auxiliary can often be recovered for reuse. wikipedia.org
Chiral Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. The catalyst, being chiral itself, interacts with the substrate to create a lower-energy transition state for the formation of one enantiomer over the other. nih.gov This method is often highly efficient as a single catalyst molecule can produce many molecules of the product. york.ac.uk
| Method | Description | Key Features |
| Chiral Auxiliary | A chiral compound is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org | Stoichiometric use of the chiral directing group; involves steps for attachment and removal. wikipedia.org |
| Chiral Catalysis | A substoichiometric amount of a chiral substance is used to favor the formation of one enantiomer over another. nih.gov | Highly efficient; the catalyst is regenerated and can be used in small quantities. |
These methods represent powerful strategies for the targeted synthesis of specific stereoisomers of this compound, allowing for the selective production of the desired cis or trans diastereomer in a specific enantiomeric form.
Lack of Specific Research Data Precludes a Detailed Stereochemical Analysis of this compound
A thorough investigation into the stereochemical aspects of this compound reveals a significant gap in the available scientific literature. While the principles of stereochemistry are well-established in organic chemistry, specific studies detailing the influence of stereoisomerism on the reactivity and selectivity of this compound, as well as methods for the resolution of its isomers, are not readily accessible. Consequently, a detailed article on these specific topics cannot be generated at this time.
General principles suggest that the spatial arrangement of the ethoxy and hydroxyl groups in the cis and trans isomers of this compound would likely influence their chemical behavior. For instance, the relative orientation of these substituents could affect the rate and outcome of reactions such as oxidation, esterification, or etherification. The stereochemistry would play a crucial role in directing the approach of reagents and stabilizing transition states, thus governing the stereoselectivity of any transformations.
In the context of stereochemical resolution, which is the separation of a racemic mixture into its individual enantiomers, a variety of techniques are theoretically applicable to this compound. These methods generally involve the use of a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties.
Hypothetical Resolution Approaches:
| Resolution Technique | Description |
| Formation of Diastereomeric Esters | Reaction of the racemic alcohol with a chiral carboxylic acid (e.g., tartaric acid or mandelic acid) would produce a mixture of diastereomeric esters. These diastereomers, having different melting points and solubilities, could potentially be separated by fractional crystallization or chromatography. Subsequent hydrolysis of the separated esters would yield the individual enantiomers of this compound. |
| Enzymatic Resolution | Lipases are enzymes known to catalyze the enantioselective acylation or deacylation of alcohols. In a process known as kinetic resolution, a lipase (B570770) could selectively acylate one enantiomer of this compound at a faster rate, leaving the unreacted enantiomer in excess. The resulting mixture of the acylated product and the unreacted alcohol could then be separated. |
| Chiral Chromatography | Direct separation of the enantiomers could be attempted using chiral high-performance liquid chromatography (HPLC). This technique employs a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and allowing for their separation. |
It is important to reiterate that the application of these techniques to this compound is speculative in the absence of specific experimental data. The scientific community has yet to publish detailed research on the stereochemical investigations outlined. Therefore, any discussion on the influence of its stereochemistry on reactivity and the practical details of its resolution remains in the realm of theoretical organic chemistry.
Spectroscopic Characterization Methodologies for 3 Ethoxycyclobutan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Ethoxycyclobutan-1-ol, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are instrumental in assigning the precise structure.
The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in a given environment. The presence of both an alcohol and an ether functional group, along with the stereochemistry of the cyclobutane (B1203170) ring, influences the spectral features.
The ethoxy group gives rise to a characteristic ethyl pattern: a quartet resulting from the methylene protons (-OCH₂-) coupled to the adjacent methyl protons, and a triplet from the methyl protons (-CH₃) coupled to the methylene protons. The protons on the cyclobutane ring exhibit complex splitting patterns due to both geminal and vicinal coupling, further complicated by the cis/trans stereoisomerism of the substituents. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the ethoxy group (CH-OEt) are expected to appear at distinct downfield shifts due to the deshielding effect of the oxygen atoms. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | m | 1H | CH-OH |
| ~3.80 | m | 1H | CH-OEt |
| ~3.50 | q | 2H | -OCH₂CH₃ |
| ~2.40 | m | 2H | Cyclobutane CH₂ (adjacent to CH-OH) |
| ~2.00 | m | 2H | Cyclobutane CH₂ (adjacent to CH-OEt) |
| ~1.20 | t | 3H | -OCH₂CH₃ |
| Variable | br s | 1H | -OH |
Note: Predicted chemical shifts and multiplicities are based on typical values for similar functional groups and structural motifs. Actual values may vary depending on the solvent and spectrometer frequency.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak. The chemical shifts of these peaks are indicative of the carbon's chemical environment. The carbons bonded to oxygen atoms (CH-OH, CH-OEt, and -OCH₂-) are expected to be significantly downfield due to the electronegativity of oxygen.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~75 | CH-OH |
| ~70 | CH-OEt |
| ~63 | -OCH₂CH₃ |
| ~35 | Cyclobutane CH₂ |
| ~30 | Cyclobutane CH₂ |
| ~15 | -OCH₂CH₃ |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary.
To definitively establish the connectivity and stereochemistry, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity through the cyclobutane ring and the ethoxy group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the assignments of their attached protons. For determining the relative stereochemistry (cis or trans) of the hydroxyl and ethoxy groups, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to identify through-space interactions between protons on the cyclobutane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) and ether (C-O) functional groups.
A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, with the broadening resulting from hydrogen bonding. The C-O stretching vibration of the alcohol will likely appear in the 1050-1200 cm⁻¹ region. The ether linkage will also exhibit a characteristic C-O stretching band, typically in the range of 1000-1300 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be observed around 2850-3000 cm⁻¹. The presence of these key absorption bands provides strong evidence for the bifunctional nature of the compound. nist.govnih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3200-3600 | Strong, Broad | O-H Stretch | Alcohol |
| 2850-3000 | Strong | C-H Stretch | Alkane |
| 1050-1200 | Strong | C-O Stretch | Alcohol |
| 1000-1300 | Strong | C-O Stretch | Ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.
The molecular ion peak, corresponding to the molecular weight of the compound, may be observed. However, for alcohols, this peak is often weak or absent. The fragmentation of this compound is expected to be directed by the functional groups. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). Ethers also undergo characteristic fragmentation, including cleavage of the C-O bond and alpha-cleavage. The fragmentation of the cyclobutane ring itself can also contribute to the observed mass spectrum. Analysis of the mass-to-charge ratios (m/z) of the fragment ions can be used to piece together the structure of the original molecule.
Table 4: Potential Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| [M]⁺• | Molecular Ion |
| [M-18]⁺• | Loss of H₂O |
| [M-29]⁺ | Loss of C₂H₅ |
| [M-45]⁺ | Loss of OC₂H₅ |
| Various | Cyclobutane ring fragments |
Interpretation of Spectroscopic Data for this compound and its Derivatives
The interpretation of spectroscopic data is a puzzle-solving process where information from various techniques is combined to build a complete picture of the molecular structure. For this compound and its derivatives, each spectroscopic method provides unique and complementary information.
The process of structural elucidation would typically involve:
Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern would suggest the presence of key functional groups (hydroxyl, ether) and the cyclobutane ring.
Infrared (IR) Spectroscopy: An IR spectrum would show a broad absorption band around 3300-3500 cm⁻¹, characteristic of the O-H stretching of the alcohol group. A strong band around 1050-1150 cm⁻¹ would indicate the C-O stretching of the ether and alcohol groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This would provide information about the number of different types of protons and their connectivity. The signals for the protons on the cyclobutane ring would appear as complex multiplets. The ethoxy group would show a characteristic triplet and quartet pattern. The position of the hydroxyl proton signal would be variable.
¹³C NMR: This spectrum would show the number of different types of carbon atoms. The carbons of the cyclobutane ring and the ethoxy group would have distinct chemical shifts.
By integrating the data from these techniques, the complete structure of this compound can be confidently determined. For its derivatives, changes in the spectra would be correlated with the structural modifications, allowing for the confirmation of the new structures. For instance, esterification of the hydroxyl group would lead to the disappearance of the O-H signal in the IR and ¹H NMR spectra and the appearance of signals corresponding to the ester group.
Computational and Theoretical Studies on 3 Ethoxycyclobutan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-ethoxycyclobutan-1-ol. These ab initio methods solve the Schrödinger equation to provide insights into electron distribution and molecular stability without reliance on empirical data.
Detailed Research Findings: Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are typically employed to determine the electronic structure. For this compound, these calculations would reveal the distribution of electron density, highlighting the polar nature of the hydroxyl (-OH) and ethoxy (-OCH2CH3) groups. The molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be calculated. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability. Properties like dipole moment and partial atomic charges would also be quantified, offering a detailed picture of the molecule's polarity.
Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G Level of Theory *
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical stability |
| Dipole Moment | - | Quantifies overall molecular polarity |
| Mulliken Charge on O (hydroxyl) | - | Indicates partial charge on the oxygen atom |
Conformational Analysis of this compound
The four-membered ring of cyclobutane (B1203170) is not planar but exists in a puckered, or "butterfly," conformation to relieve torsional strain. The presence of two substituents on the this compound ring—an ethoxy group and a hydroxyl group—leads to several possible stereoisomers and conformers.
Detailed Research Findings: A thorough conformational analysis would involve scanning the potential energy surface (PES) of the molecule. This is achieved by systematically rotating the substituents and varying the ring puckering angle. For each conformation, the energy is calculated to identify the most stable (lowest energy) conformers. The key variables would be the cis and trans arrangements of the hydroxyl and ethoxy groups, and whether these groups occupy axial or equatorial-like positions in the puckered ring. The relative stability of these conformers is determined by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl and ethoxy groups. The energy barriers for interconversion between different conformers would also be calculated.
Table 2: Predicted Relative Energies of this compound Conformers
| Isomer | Substituent Positions | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| trans | OH (equatorial), OEt (equatorial) | 0.00 (most stable) | - |
| trans | OH (axial), OEt (axial) | - | - |
| cis | OH (equatorial), OEt (axial) | - | - |
Reaction Mechanism Predictions using Computational Methods
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, potential reactions could include dehydration, oxidation, or substitution.
Detailed Research Findings: To predict a reaction mechanism, a proposed pathway is modeled computationally. For example, in an acid-catalyzed dehydration reaction, the calculations would model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and subsequent rearrangement or elimination to form an alkene. The geometry of the transition state for each step is located, and its energy is calculated. The difference in energy between the reactants and the transition state gives the activation energy, which is crucial for determining the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent.
Detailed Research Findings: An MD simulation of this compound would typically involve placing a single molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms over time using classical mechanics. This simulation provides insights into how the molecule moves, tumbles, and interacts with its neighbors. A key focus would be on the hydrogen bonding between the hydroxyl group of this compound and surrounding water molecules, as well as the weaker interactions of the ethoxy group and the cyclobutane ring. The radial distribution function would be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a detailed picture of the solvation shell.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing molecules.
Detailed Research Findings: The prediction of NMR spectra is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, their chemical shifts can be predicted relative to a standard (e.g., tetramethylsilane). These predictions are highly sensitive to the molecular conformation.
For IR spectroscopy, the vibrational frequencies of the molecule are calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., O-H stretch, C-H stretch, C-O stretch). The intensity of each vibrational mode is also calculated, allowing for the generation of a theoretical IR spectrum that can be compared with experimental data.
Table 3: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer of trans-3-Ethoxycyclobutan-1-ol
| Parameter Type | Atom/Bond | Predicted Value |
|---|---|---|
| ¹H NMR Chemical Shift | H on C1 (with -OH) | - ppm |
| ¹³C NMR Chemical Shift | C1 (with -OH) | - ppm |
| IR Frequency | O-H stretch | ~3400 cm⁻¹ |
Structure-Reactivity Relationships Derived from Theoretical Models
By combining the insights from electronic structure calculations and reaction mechanism studies, theoretical models can establish relationships between a molecule's structure and its reactivity.
Detailed Research Findings: For a series of related cyclobutanol (B46151) derivatives, computational studies could be used to develop Quantitative Structure-Activity Relationship (QSAR) models. For this compound, descriptors such as the partial charge on the carbinol carbon (C1), the energy of the LUMO, and the steric accessibility of the hydroxyl group would be calculated. These descriptors can then be correlated with experimentally observed reaction rates. For instance, a more positive partial charge on C1 might correlate with a faster rate of nucleophilic attack at that position. These theoretical models provide a predictive framework for understanding how modifications to the molecular structure would impact its chemical behavior.
Derivatives and Analogues of 3 Ethoxycyclobutan 1 Ol
Synthesis of Functionalized 3-Ethoxycyclobutan-1-ol Derivatives
The functionalization of the this compound core can be achieved through various synthetic transformations, primarily targeting the hydroxyl group or the cyclobutane (B1203170) ring itself. A key precursor for many of these derivatives is 3-ethoxycyclobutanone, which can be obtained from the corresponding alcohol via oxidation.
Aminated Derivatives
The introduction of amino functionalities to the 3-ethoxycyclobutane framework can be accomplished through several synthetic strategies, most notably via the reductive amination of 3-ethoxycyclobutanone. This versatile reaction allows for the formation of a wide range of primary, secondary, and tertiary amines.
1-(2-aminoethyl)-3-ethoxycyclobutan-1-ol and 1-(1-aminopropan-2-yl)-3-ethoxycyclobutan-1-ol: The synthesis of these tertiary amino alcohols would likely commence with the reaction of 3-ethoxycyclobutanone with the appropriate aminoalkyl Grignard or organolithium reagent. For instance, the addition of a protected 2-aminoethyl Grignard reagent to 3-ethoxycyclobutanone would yield the corresponding protected tertiary alcohol. Subsequent deprotection would then afford 1-(2-aminoethyl)-3-ethoxycyclobutan-1-ol. A similar approach using a protected 1-aminopropan-2-yl organometallic reagent would lead to 1-(1-aminopropan-2-yl)-3-ethoxycyclobutan-1-ol.
Alternatively, the addition of a cyanide source to 3-ethoxycyclobutanone to form a cyanohydrin, followed by reduction of the nitrile to a primary amine, presents another potential route. Subsequent N-alkylation could then be employed to introduce the desired aminoethyl or aminopropyl side chains.
(1r,3r)-3-Ethoxycyclobutan-1-amine: The synthesis of this stereoisomerically defined primary amine would likely involve the stereoselective reduction of an oxime or imine derived from 3-ethoxycyclobutanone. The formation of the oxime from the ketone, followed by a stereoselective reduction using a suitable reducing agent, could potentially yield the desired cis-isomer. Another approach involves the direct reductive amination of 3-ethoxycyclobutanone with ammonia (B1221849) or a protected ammonia equivalent, where the stereochemical outcome would be dependent on the choice of reducing agent and reaction conditions. The synthesis of cis-1,3-disubstituted cyclobutanes has been described in the literature, often employing strategies that control the stereochemistry during ring formation or through stereoselective functionalization. nih.govacs.org
A plausible synthetic pathway for these aminated derivatives is outlined below:
| Target Compound | Plausible Synthetic Precursor | Key Reaction |
| 1-(2-aminoethyl)-3-ethoxycyclobutan-1-ol | 3-Ethoxycyclobutanone | Grignard reaction with a protected aminoethyl reagent |
| 1-(1-aminopropan-2-yl)-3-ethoxycyclobutan-1-ol | 3-Ethoxycyclobutanone | Grignard reaction with a protected aminopropyl reagent |
| (1r,3r)-3-Ethoxycyclobutan-1-amine | 3-Ethoxycyclobutanone | Stereoselective reductive amination or reduction of the corresponding oxime |
Halogenated Analogues
The introduction of halogen atoms to the this compound structure can be achieved through several methods, primarily by targeting the hydroxyl group or the carbon skeleton. The conversion of the alcohol to a halide offers a versatile handle for further nucleophilic substitution reactions.
Direct halogenation of this compound can be accomplished using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to yield the corresponding chloro- and bromocyclobutane (B1266235) derivatives, respectively. These reactions typically proceed via an Sₙ2 mechanism, which could lead to an inversion of stereochemistry at the C-1 position.
Radical halogenation of the cyclobutane ring itself is another possibility, although this method often suffers from a lack of regioselectivity and can lead to a mixture of products. youtube.com More controlled methods for the α-halogenation of the precursor ketone, 3-ethoxycyclobutanone, could also be employed, followed by reduction to the corresponding halohydrin. google.com
Other Ether and Alcohol Modifications
The ether and alcohol functionalities of this compound provide opportunities for a variety of modifications. The hydroxyl group can be readily etherified or esterified to introduce different functional groups.
Ether Modifications: The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide, can be used to synthesize a range of dialkoxycyclobutanes. researchgate.net For example, reaction of the sodium salt of this compound with methyl iodide would yield 1-ethoxy-3-methoxycyclobutane. Reductive etherification, which involves the reaction of the alcohol with an aldehyde or ketone in the presence of a reducing agent, is another effective method for creating new ether linkages. nih.gov
Alcohol Modifications: The ethoxy group at the 3-position could potentially be cleaved under harsh acidic conditions to yield the corresponding diol, although this may also promote ring-opening or rearrangement reactions due to the inherent strain of the cyclobutane ring. Selective protection of the C-1 hydroxyl group would be necessary before attempting any modification of the ethoxy group.
Ring-Modified Derivatives of this compound
Modification of the cyclobutane ring itself can lead to the formation of larger or smaller ring systems, providing access to a diverse range of carbocyclic and heterocyclic structures.
One of the most common methods for expanding the cyclobutane ring is through a ring-expansion reaction of the corresponding cyclobutanone (B123998). ingentaconnect.comnih.govresearchgate.net For example, treatment of 3-ethoxycyclobutanone with diazomethane (B1218177) can lead to the formation of a cyclopentanone (B42830) derivative. wikipedia.org Radical-based ring expansions are also well-documented, often initiated by the formation of an alkoxy radical from the corresponding cyclobutanol (B46151). ingentaconnect.com
Ring contraction of a cyclobutane derivative is less common but can be achieved under specific conditions. For instance, certain rearrangements can lead to the formation of cyclopropyl (B3062369) derivatives.
Synthetic Accessibility and Challenges for Diverse Derivatives
The synthesis of diverse derivatives of this compound is often hampered by challenges inherent to cyclobutane chemistry. The significant ring strain of approximately 26 kcal/mol makes the four-membered ring susceptible to cleavage under various reaction conditions. nih.gov This can lead to undesired side reactions and lower yields.
Stereocontrol is another significant challenge in the synthesis of substituted cyclobutanes. The puckered nature of the cyclobutane ring gives rise to cis and trans isomers, and achieving high diastereoselectivity in reactions can be difficult. The development of stereoselective synthetic methods is crucial for accessing specific isomers with desired biological activities. nih.govacs.org
Furthermore, the functionalization of the cyclobutane ring can be unpredictable. The reactivity of different positions on the ring can be influenced by the existing substituents, and achieving regioselective transformations requires careful consideration of the reaction conditions and reagents. Despite these challenges, the unique three-dimensional structure and conformational rigidity of the cyclobutane ring make its derivatives highly sought-after in drug discovery and materials science, driving the continued development of novel synthetic methodologies. nih.gov
Applications of 3 Ethoxycyclobutan 1 Ol in Organic Synthesis
3-Ethoxycyclobutan-1-ol as a Key Intermediate in Complex Molecule Synthesis
While direct applications of this compound are specific, its oxidized form, 3-ethoxycyclobutanone, has been demonstrated as a key intermediate in the synthesis of complex oxygen-containing bridged bicyclic systems. This highlights the role of the 3-ethoxycyclobutane core in providing a foundation for intricate molecular frameworks. The alcohol functionality in this compound serves as a handle for further manipulation, either through direct use as a nucleophile or by oxidation to the corresponding ketone to enable different reaction pathways.
A notable example is the synthesis of 2,8-dioxabicyclo[3.3.1]nonane derivatives. researchgate.net These bridged bicyclic structures are present in various medicinal compounds. researchgate.net The synthesis utilizes a Brønsted acid-catalyzed cascade reaction starting from a 3-ethoxycyclobutanone derivative, demonstrating the transformation of a simple cyclobutane (B1203170) intermediate into a significantly more complex, polycyclic molecule. researchgate.netresearchgate.net The existence of related functionalized structures, such as 1-(2-Aminoethyl)-3-ethoxycyclobutan-1-ol, further indicates the utility of the 3-ethoxycyclobutanol scaffold as a versatile building block for introducing the cyclobutane motif into larger molecules. bldpharm.com
Utilization in the Construction of Carbon Skeletons
The inherent ring strain of the cyclobutane core is a key feature that drives its utility in the construction of new carbon skeletons. The 3-ethoxycyclobutane framework can undergo controlled ring-opening reactions, allowing for the formation of linear intermediates that can be cyclized into different ring systems.
Role in the Introduction of Oxygenated Functionalities
The two oxygen-containing groups in this compound play distinct and crucial roles in its synthetic applications. The hydroxyl group can act as a nucleophile or be oxidized to a carbonyl, which then becomes an electrophilic site for activation. The ethoxy group, under acidic conditions, can serve as a good leaving group to facilitate ring opening.
This is clearly demonstrated in the cascade reaction to form 2,8-dioxabicyclo[3.3.1]nonane derivatives. The process begins with the protonation of the carbonyl group (derived from the alcohol) of the cyclobutanone (B123998). researchgate.net A nucleophilic attack by a phenol (B47542) prompts the ring-opening of the cyclobutanone, and subsequent elimination of ethanol (B145695) (the ethoxy group) generates a key alkenone intermediate. researchgate.net This intermediate then undergoes a double cyclization, incorporating the oxygen atom from the phenol and another from the intermediate's own structure, to form the final bridged bicyclic diether product. researchgate.net This elegant sequence effectively utilizes both oxygenated functionalities of the original cyclobutane to introduce them into a more complex heterocyclic system.
Applications in Heterocyclic Chemistry
The synthesis of complex molecules containing heterocyclic rings is a major focus of organic chemistry, given their prevalence in pharmaceuticals and natural products. nih.govnih.gov The 3-ethoxycyclobutane system provides a direct pathway to certain oxygen-containing heterocycles.
The formation of the 2,8-dioxabicyclo[3.3.1]nonane ring system is a prime example of the application of a 3-ethoxycyclobutane derivative in heterocyclic chemistry. researchgate.net The reaction cascade transforms the simple monocyclic starting material into a complex, bridged bicyclic ether. Such bridged systems are of significant interest in medicinal chemistry. researchgate.net The strategy relies on the specific functionalities of the cyclobutane precursor to orchestrate a ring-opening followed by a double cyclization, ultimately yielding a sophisticated heterocyclic product. researchgate.netresearchgate.net This approach highlights the potential of using strained rings as synthons for building complex heterocyclic architectures that would be challenging to assemble through other methods.
Strategies for Utilizing this compound in Named Reactions and Synthetic Pathways
While this compound is not a canonical substrate for most major named reactions, its structural motifs make it suitable for specific, powerful synthetic pathways. The primary strategy for its use involves leveraging its ring strain and the interplay of its two functional groups.
The most prominent synthetic pathway documented for a closely related derivative is the Brønsted acid-catalyzed cascade ring-opening/cyclization . researchgate.netresearchgate.net This is not a single named reaction but a multi-step sequence that incorporates several fundamental reaction types.
Key Steps in the Cascade Pathway:
Nucleophilic Addition and Ring Opening: The reaction is initiated by a nucleophilic attack on the carbonyl carbon (in the ketone form), which triggers the cleavage of a C-C bond in the four-membered ring. This step is driven by the release of ring strain.
Elimination: The ethoxy group is eliminated as ethanol, forming an unsaturated intermediate.
Cyclization/[3+3] Annulation: The intermediate undergoes a subsequent cyclization. One proposed pathway involves a (3+3) annulation, which is a type of cycloaddition, to directly form the final bicyclic product. researchgate.net
This cascade reaction represents a powerful strategy for rapidly increasing molecular complexity from a simple starting material. The table below summarizes this key transformation.
| Reactant | Reagent/Catalyst | Key Transformation | Product Type |
| 3-Ethoxy-2-phenylcyclobutanone | 2-Naphthol, Brønsted Acid | Cascade Ring-Opening/Double Cyclization | 2,8-Dioxabicyclo[3.3.1]nonane derivative |
Although not a classic Diels-Alder or Aldol reaction, this pathway shows how the principles of cycloaddition and intramolecular reactions can be applied to a functionalized cyclobutane system. wikipedia.orglibretexts.org The reactivity of this compound and its derivatives is thus best understood through these specific, often multi-step, synthetic pathways that are designed to take advantage of the unique combination of strain and functionality present in the molecule.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for 3-Ethoxycyclobutan-1-ol
While general methods for the synthesis of cyclobutane (B1203170) rings exist, the development of novel, efficient, and selective methodologies for accessing this compound and its derivatives is a critical area for future research. Current strategies often rely on multi-step sequences that can be cumbersome and low-yielding. Future efforts are expected to focus on the following areas:
Advanced [2+2] Cycloaddition Strategies: Photochemical and thermal [2+2] cycloadditions are cornerstone reactions for constructing cyclobutane rings. Future research will likely explore the use of novel catalysts and chiral auxiliaries to control the regioselectivity and stereoselectivity of these reactions, particularly in the context of reacting a vinyl ether with a suitable ketene (B1206846) equivalent to directly install the ethoxy and hydroxyl functionalities or their precursors. The development of asymmetric catalytic versions of these cycloadditions will be a significant breakthrough.
Ring-Expansion and Ring-Contraction Methodologies: Innovative approaches involving the expansion of cyclopropane (B1198618) derivatives or the contraction of cyclopentane precursors could provide alternative and potentially more stereocontrolled routes to 3-ethoxycyclobutanol. For instance, the development of methods for the regioselective opening of appropriately substituted cyclopropylcarbinols could be a promising avenue.
C-H Functionalization Approaches: Direct C-H functionalization of readily available cyclobutane precursors represents a highly atom-economical and efficient strategy. Research into the regioselective introduction of the ethoxy and hydroxyl groups onto a pre-existing cyclobutane core through transition-metal catalyzed C-H activation would be a significant advancement.
Biocatalytic and Flow Chemistry Approaches: The application of biocatalysis, utilizing enzymes such as ketoreductases and lipases, could enable the highly enantioselective synthesis of chiral this compound. nih.govmdpi.comresearchgate.net Furthermore, the use of continuous flow chemistry could offer advantages in terms of reaction control, scalability, and safety, particularly for photochemical reactions.
| Potential Synthetic Methodology | Key Advantages | Research Focus |
| Asymmetric [2+2] Cycloaddition | Direct formation of the cyclobutane core with stereocontrol. | Development of novel chiral catalysts and reaction conditions. |
| Ring-Expansion/Contraction | Access to diverse stereoisomers. | Exploration of new rearrangement precursors and catalysts. |
| C-H Functionalization | High atom economy and step efficiency. | Design of regioselective and stereoselective catalytic systems. |
| Biocatalysis | High enantioselectivity and green chemistry principles. | Enzyme screening and engineering for specific transformations. |
| Flow Chemistry | Enhanced reaction control, safety, and scalability. | Optimization of reactor design and reaction parameters. |
Advanced Stereoselective Transformations of this compound
With two stereocenters, this compound can exist as four possible stereoisomers. The development of methods to selectively synthesize and transform these isomers is paramount for their application in areas such as medicinal chemistry, where stereochemistry is crucial for biological activity.
Diastereoselective and Enantioselective Synthesis: Building upon the novel synthetic methodologies described above, a primary focus will be on achieving high levels of diastereoselectivity and enantioselectivity. This will involve the use of chiral substrates, reagents, and catalysts to control the absolute and relative stereochemistry of the ethoxy and hydroxyl groups. For example, enantioselective borylcupration followed by interception with a tethered ketone has been shown to be effective for other cyclobutanols and could be adapted. acs.org
Kinetic Resolution: For racemic or diastereomeric mixtures of this compound, enzymatic or chemical kinetic resolution could be employed to separate the different stereoisomers. Lipase-catalyzed acylation, for instance, is a well-established method for the kinetic resolution of racemic alcohols.
Stereospecific Derivatization: Future work should also explore the stereospecific transformation of the hydroxyl group into other functionalities. For example, stereoinvertive reactions, such as the Mitsunobu reaction, could be used to access different stereoisomers from a single, enantiomerically pure precursor. The development of methods for the stereoretentive functionalization of the cyclobutane ring will also be of significant interest.
Integrated Computational and Experimental Studies
The synergy between computational and experimental chemistry offers a powerful tool for accelerating research and gaining deeper insights into the properties and reactivity of this compound.
Conformational Analysis and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the different stereoisomers of this compound. nih.govnih.govacs.orgnih.govresearchgate.net This information is crucial for understanding and predicting the stereochemical outcome of reactions. Computational studies can also be used to model transition states and reaction pathways, providing valuable mechanistic insights that can guide experimental design.
Spectroscopic Characterization: The integration of computational and experimental spectroscopic techniques (e.g., NMR, IR, VCD) will be essential for the unambiguous assignment of the absolute and relative stereochemistry of the synthesized molecules. Calculated spectroscopic parameters can be compared with experimental data to confirm structural assignments.
Machine Learning for Reaction Optimization: The application of machine learning algorithms to predict reaction outcomes and optimize reaction conditions is an emerging trend in organic synthesis. nih.govnih.govmit.edusemanticscholar.orgpharmaceutical-technology.com By building datasets of reactions involving substituted cyclobutanes, it may become possible to predict the optimal catalysts, solvents, and temperatures for the synthesis and transformation of this compound with high accuracy.
| Computational/Experimental Approach | Objective | Potential Impact |
| DFT Calculations | Predict stable conformations and model reaction mechanisms. | Rational design of stereoselective reactions. |
| Combined Spectroscopy | Unambiguous determination of stereochemistry. | Accurate characterization of novel compounds. |
| Machine Learning | Predict optimal reaction conditions and outcomes. | Accelerated discovery and optimization of synthetic routes. |
Exploration of New Chemical Reactivity Profiles
The strained four-membered ring of this compound imparts unique reactivity that can be harnessed for the synthesis of more complex molecules. Future research should focus on exploring novel transformations that take advantage of this inherent ring strain.
Ring-Opening Reactions: The selective cleavage of the C-C bonds of the cyclobutane ring can provide access to a variety of linear and macrocyclic structures. researchgate.net For instance, acid- or transition-metal-catalyzed ring-opening reactions of this compound could lead to the formation of functionalized γ-alkoxy ketones or other valuable synthetic intermediates. The regioselectivity and stereoselectivity of these ring-opening reactions will be a key area of investigation. Recent work on the Brønsted acid-catalyzed cascade ring-opening/cyclization of 3-ethoxy cyclobutanones provides a precedent for this type of reactivity. researchgate.net
Ring-Expansion Reactions: The development of methods to expand the four-membered ring of this compound to five- or six-membered rings would significantly enhance its synthetic utility. This could be achieved through various rearrangement reactions, potentially triggered by the activation of the hydroxyl group.
Participation in Cycloaddition Reactions: this compound and its derivatives could serve as precursors to cyclobutene intermediates, which can then participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. wikipedia.orgchemistrytalk.orglibretexts.orglibretexts.org
High-Throughput Screening of Reactivity: The use of high-throughput experimentation (HTE) techniques could accelerate the discovery of new reactions and catalysts for the transformation of this compound. researchgate.netresearchgate.net By rapidly screening a large number of reaction conditions, novel reactivity profiles that might be missed in traditional, hypothesis-driven research could be identified.
Conclusion
Summary of Key Research Findings on 3-Ethoxycyclobutan-1-ol
A thorough review of scientific databases and journals reveals a significant gap in the literature concerning this compound. There are no prominent research articles that detail specific synthetic methodologies for this compound, nor are there published studies on its characteristic reactions or potential applications. The lack of dedicated research means that there are no key findings to summarize at this time. General methods for the synthesis of substituted cyclobutanes could theoretically be applied to produce this compound, but specific adaptations or outcomes for this particular molecule have not been documented.
Broader Implications for Cyclobutane (B1203170) Chemistry and Organic Synthesis
The study of cyclobutane derivatives is a significant area of organic chemistry due to the unique reactivity conferred by the ring strain of the four-membered ring. These compounds serve as versatile intermediates in organic synthesis, allowing for the construction of more complex molecular architectures through ring-opening or ring-expansion reactions.
The development of synthetic routes to novel substituted cyclobutanes is of continuous interest to chemists. While there is no specific research on this compound, the broader class of cyclobutane derivatives is crucial for creating diverse chemical structures. The presence of both a hydroxyl and an ethoxy group on the cyclobutane ring in this compound suggests it could be a useful building block, offering two different functional handles for further chemical modification. However, without specific studies on this compound, its potential contributions to cyclobutane chemistry and the wider field of organic synthesis remain theoretical. Further research would be needed to explore its reactivity and establish its utility as a synthetic intermediate.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading (Pd/C) | 5–10 wt% | Higher loading reduces reaction time but increases cost |
| Temperature (Hydrogenation) | 25–40°C | Elevated temps risk over-reduction |
| Solvent (Hydrolysis) | Aqueous NaOH (1 N) | Polar protic solvents favor SN2 mechanisms |
Q. Table 2: Stability Study Design
| pH Condition | Sampling Interval | Analytical Method |
|---|---|---|
| 1.0, 7.4, 13.0 | 0, 24, 48, 72 h | HPLC-UV (λ = 210 nm) |
| 3.0, 10.0 | 0, 12, 24 h | LC-MS for degradation products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
